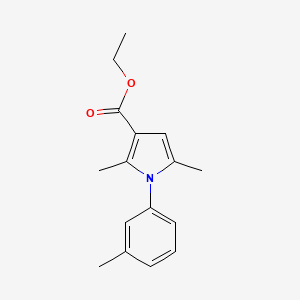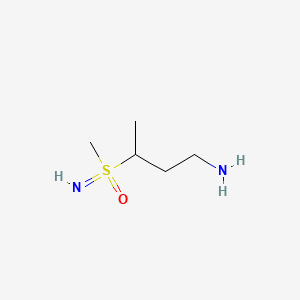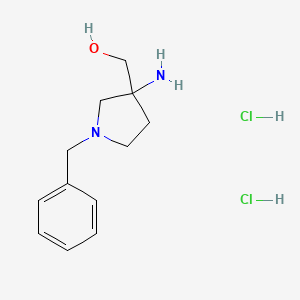![molecular formula C16H15ClN2O B6605419 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one CAS No. 2241127-77-3](/img/structure/B6605419.png)
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one, commonly referred to as CPP-2O, is a synthetic compound which has been studied extensively over the past few decades. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. CPP-2O has been found to have a wide range of applications in the scientific field, ranging from laboratory experiments to medicinal research.
Scientific Research Applications
CPP-2O has been extensively studied for its potential applications in scientific research. One of the most common uses is as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to an increase in acetylcholine levels in the body. This has been studied in the context of Alzheimer’s disease, as AChE inhibitors have been found to be effective in slowing the progression of the disease. CPP-2O has also been studied for its potential to act as an antimicrobial agent, as well as an anti-inflammatory.
Mechanism of Action
The mechanism of action of CPP-2O is not yet fully understood. It is believed to act as an inhibitor of AChE, which leads to an increase in acetylcholine levels in the body. This increase in acetylcholine has been found to have a variety of effects, including the modulation of neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Biochemical and Physiological Effects
CPP-2O has been found to have a variety of biochemical and physiological effects. As an AChE inhibitor, CPP-2O has been found to increase acetylcholine levels in the body, which can lead to an increase in neurotransmission and the regulation of muscle contraction. Additionally, CPP-2O has been found to have an effect on the expression of certain genes, which may explain its potential antimicrobial and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
CPP-2O has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, CPP-2O is relatively stable, making it suitable for long-term experiments. However, CPP-2O can be toxic in high concentrations, and its effects can vary depending on the concentration used, making it important to use the correct concentration when conducting experiments.
Future Directions
There are a number of potential future directions for research into CPP-2O. One potential direction is to further investigate its potential as an AChE inhibitor, as well as its potential to act as an antimicrobial agent. Additionally, further research could be conducted into the biochemical and physiological effects of CPP-2O, as well as its potential to modulate gene expression. Finally, further research could be conducted into the potential applications of CPP-2O in the medical field, such as its potential to treat Alzheimer’s disease.
Synthesis Methods
CPP-2O is synthesized using a multi-step process which involves the reaction of 2-chloro-4-aminophenol and piperazine. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in aqueous solution to form CPP-2O. The reaction can be further optimized by changing the reaction conditions and using other catalysts, such as a base.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-16(20)19-10-9-18-15/h1-8,15,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYSMBTQPEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)phenyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)


![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)




![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)